molecular formula C14H9ClN2OS B085230 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 13165-15-6

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B085230
CAS RN: 13165-15-6
M. Wt: 288.8 g/mol
InChI Key: KPCPBBQBISDRFL-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been extensively studied in the scientific research field due to its unique properties. It has been found to possess various biological activities and has been used in various applications such as drug discovery, drug design, and bio-catalysis.

Scientific Research Applications

Synthesis and Spectral Characterisation

A series of 2,3-disubstituted quinazolinones was synthesized, showcasing the compound's utility in creating derivatives with potential anti-inflammatory activities. This research illustrates the compound's role as a precursor in synthesizing novel chemical entities (Mahmoud et al., 2012).

Cytotoxicity and Anticancer Potential

The compound's derivatives have been evaluated for cytotoxicity against cancer cell lines, indicating its potential as a starting point for anticancer drugs. This underscores the importance of the compound in the development of new therapeutic agents (Mohammadhosseini et al., 2017).

Analgesic Activity

Research has also explored the analgesic properties of derivatives of this compound, contributing to pain management studies. This highlights its utility in discovering new analgesic agents (Osarodion, 2023).

Corrosion Inhibition

The application extends to the field of materials science, where derivatives of the compound have been studied as corrosion inhibitors for mild steel in acidic conditions. This demonstrates its versatility beyond biological activities, showing potential in industrial applications (Hashim et al., 2012).

Antimicrobial Activities

Further studies have shown the compound's derivatives possessing antimicrobial activities, suggesting their potential in combating microbial infections. This area of research is crucial for the development of new antimicrobial agents (Patel et al., 2018).

properties

IUPAC Name

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPBBQBISDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986622
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

CAS RN

6736-96-5
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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